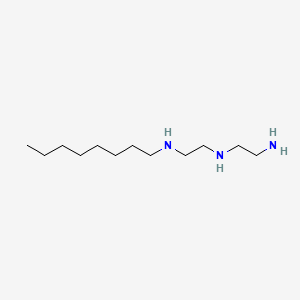

N-(2-Aminoethyl)-N'-octylethylenediamine

Description

Nomenclatural and Structural Delimitation within Substituted Polyamine Derivatives

N-(2-Aminoethyl)-N'-octylethylenediamine belongs to the class of unsymmetrically substituted polyamines. The core of the molecule is an ethylenediamine (B42938) unit, a common feature in many biologically and industrially significant polyamines. One nitrogen atom is substituted with an aminoethyl group, extending the polyamine chain, while the other nitrogen is appended with an octyl group, a long alkyl chain that introduces significant nonpolar character.

The systematic name for this compound, following IUPAC conventions, is N1-(2-aminoethyl)-N2-octylethane-1,2-diamine. However, it is also referred to by other names such as this compound. Structurally, it is characterized by a flexible aliphatic backbone with three amine functionalities: one primary and two secondary amines. This arrangement of amino groups allows for a range of chemical behaviors, including acting as a multidentate ligand in coordination chemistry.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Common Name | This compound |

| IUPAC Name | N1-(2-aminoethyl)-N2-octylethane-1,2-diamine |

| CAS Number | 7261-59-8 |

| Molecular Formula | C12H29N3 |

| Average Mass | 215.385 g/mol epa.gov |

Significance as a Multifunctional Organic Building Block in Chemical Synthesis

The synthetic utility of this compound stems from its trifunctional nature. The presence of primary and secondary amine groups with different steric and electronic environments allows for regioselective reactions. For instance, the primary amine is generally more reactive towards electrophiles than the secondary amines, enabling sequential functionalization.

The synthesis of such unsymmetrical polyamines can be challenging, often requiring protecting group strategies to achieve the desired substitution pattern. General methods for the synthesis of related unsymmetrical N,N'-dialkylethylenediamines have been developed, which could theoretically be adapted for the preparation of this specific compound. These methods often involve the alkylation of a partially protected ethylenediamine derivative.

As a building block, this compound can be used in the synthesis of more complex molecules. The polyamine portion can serve as a scaffold for constructing chelating agents for metal ions, while the octyl group can be used to tune the solubility of the final product, making it more soluble in nonpolar solvents or facilitating its incorporation into lipid bilayers or other hydrophobic environments.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Experimental Data | |

| Molecular Formula | C12H29N3 |

| Average Molecular Weight | 215.385 g/mol epa.gov |

| Predicted Data | |

| Boiling Point | Data not available |

| Solubility | Data not available |

Overview of Current Research Trajectories in Polyamine Chemistry Relevant to the Compound

Current research in polyamine chemistry is diverse, with significant efforts focused on the development of novel polyamine analogs for various applications. Long-chain alkyl-substituted polyamines, such as this compound, are of interest for applications where surface activity or specific solubility characteristics are required.

One major area of research is the use of polyamines as ligands for transition metals. The multiple nitrogen donor atoms can coordinate with a metal center to form stable complexes. The specific coordination geometry and the properties of the resulting metal complex can be fine-tuned by the nature of the substituents on the polyamine backbone. The presence of the octyl group in this compound could influence the catalytic activity or solubility of such complexes.

Another significant research trajectory is the development of polyamine derivatives as therapeutic agents. Modified polyamines are being investigated for their potential to interact with biological macromolecules like DNA and RNA, and for their ability to modulate cellular processes. The lipophilic octyl chain could enhance the cell membrane permeability of such molecules.

Furthermore, the amphiphilic nature of compounds like this compound makes them potential candidates for use in the formation of micelles, vesicles, or as components of drug delivery systems. The self-assembly of such molecules in aqueous or non-aqueous media is a topic of ongoing interest in supramolecular chemistry.

While specific research focusing exclusively on this compound is limited, the broader trends in polyamine chemistry suggest that this compound represents a valuable, albeit under-explored, molecular scaffold.

Table 3: Spectroscopic Data

| Technique | Observed Features |

|---|---|

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Expected signals would include broad peaks for the N-H protons, multiplets for the methylene (B1212753) groups of the ethylenediamine backbone and the aminoethyl group, and signals corresponding to the octyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups). |

| ¹³C NMR | Expected signals would correspond to the different carbon environments in the ethylenediamine backbone, the aminoethyl group, and the distinct carbons of the octyl chain. |

| Infrared (IR) Spectroscopy |

Note: Specific experimental spectroscopic data for this compound are not available in the reviewed literature. The described features are based on the expected spectral characteristics of its functional groups.

Structure

3D Structure

Properties

CAS No. |

7261-59-8 |

|---|---|

Molecular Formula |

C12H29N3 |

Molecular Weight |

215.38 g/mol |

IUPAC Name |

N'-[2-(octylamino)ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C12H29N3/c1-2-3-4-5-6-7-9-14-11-12-15-10-8-13/h14-15H,2-13H2,1H3 |

InChI Key |

YBUMEUMBIWOBBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNCCNCCN |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of N-(2-Aminoethyl)-N'-octylethylenediamine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule. uobasrah.edu.iqyoutube.com

¹H NMR Spectroscopy would be utilized to identify the number and types of hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the protons of the octyl chain, the ethylene (B1197577) bridges, and the amine groups. Key features would include:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Protons on carbons adjacent to nitrogen atoms would appear downfield compared to those in the alkyl chain due to the deshielding effect of the electronegative nitrogen.

Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative count of hydrogens in different parts of the molecule. youtube.com

Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent protons splits signals into characteristic patterns (e.g., triplets, quartets), revealing which protons are neighbors in the molecular framework. youtube.com

¹³C NMR Spectroscopy provides complementary information on the carbon skeleton. uobasrah.edu.iq A proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom. The chemical shifts of the carbon signals would confirm the presence of the octyl group's aliphatic carbons and the carbons of the ethylenediamine (B42938) backbone, with those bonded to nitrogen appearing at a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on standard values for similar functional groups. Actual experimental values may vary.

| Atom Type | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Alkyl Chain | -CH₃ | ~0.9 (triplet) | ~14 |

| Alkyl Chain | -(CH₂)₆- | ~1.2-1.6 (multiplets) | ~22-32 |

| Ethylenediamine | N-CH₂-CH₂-N | ~2.5-2.8 (multiplets) | ~45-55 |

| Amine | N-H | ~1.0-3.0 (broad singlets) | N/A |

Mass Spectrometry (MS) and Ion Mobility-Mass Spectrometry (IM-MS) for Molecular Weight Determination and Isomeric Distinction

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of this compound with high accuracy. epa.gov The technique involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₂H₂₉N₃, the expected monoisotopic mass is 215.2361 g/mol , and the average mass is 215.385 g/mol . epa.govepa.gov High-resolution mass spectrometry (HRMS) can verify the elemental composition by measuring the exact mass to several decimal places, confirming the molecular formula.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation. While standard MS separates ions based on their mass-to-charge ratio, IM-MS also separates them based on their size, shape, and charge as they drift through a gas-filled chamber. This technique would be particularly useful for distinguishing this compound from any potential structural isomers—compounds with the same molecular formula but different atomic arrangements—that would be indistinguishable by mass spectrometry alone.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the primary (-NH₂) and secondary (-NH-) amine groups.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ due to the sp³ hybridized C-H bonds in the octyl and ethyl groups.

N-H Bending: Vibrations typically observed in the 1550-1650 cm⁻¹ region.

C-N Stretching: Bands appearing in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy provides complementary information. scirp.org It measures the inelastic scattering of monochromatic light, and is particularly sensitive to non-polar, symmetric bonds. scirp.org Key expected signals in the Raman spectrum would include strong C-C and C-H vibrations of the alkyl backbone. The combination of IR and Raman provides a more complete vibrational profile of the molecule. scirp.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Primary & Secondary Amine | N-H Stretch | 3300 - 3500 (medium) | 3300 - 3500 (weak) |

| Alkyl Groups | C-H Stretch | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 (medium) | Weak |

| Methylene (B1212753) Groups | CH₂ Bend (Scissoring) | ~1465 (variable) | ~1465 (variable) |

| Alkyl Groups | C-N Stretch | 1000 - 1250 (medium) | Variable |

Elemental Analysis (CHN) for Stoichiometric Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to experimentally determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. tamu.edu The method involves the high-temperature combustion of a pre-weighed sample, which converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. rsc.org These combustion products are then chromatographically separated and quantified. tamu.edursc.org

The experimental results are compared against the theoretical percentages calculated from the molecular formula, C₁₂H₂₉N₃. This comparison serves as a crucial check of purity and verifies the compound's stoichiometric composition.

Table 3: Theoretical vs. Experimental Elemental Composition of this compound (C₁₂H₂₉N₃)

| Element | Atomic Mass | Number of Atoms | Total Mass in Molecule | Theoretical Mass % |

| Carbon (C) | 12.011 | 12 | 144.132 | 66.91% |

| Hydrogen (H) | 1.008 | 29 | 29.232 | 13.57% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 19.51% |

| Total | 215.385 | 100.00% |

Chromatographic Methods (e.g., Gas Chromatography, Liquid Chromatography) for Purity Analysis and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts. nih.gov

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. chromatographyonline.com Due to the polar nature of the amine groups, which can lead to poor peak shape and column adsorption, derivatization may be required to increase volatility and improve chromatographic performance. chromatographyonline.com A GC analysis coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (GC-MS) can effectively separate and identify impurities. nyc.gov

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a highly versatile method for the analysis of less volatile or thermally sensitive compounds like this polyamine. nih.gov Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, would be the most common approach. The compound and any impurities are separated based on their differential partitioning between the two phases. A detector, such as an ultraviolet (UV) detector (if the molecule has a chromophore or is derivatized) or a mass spectrometer (LC-MS), is used for detection and quantification. nih.gov The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Potentiometric Titration for Quantitative Acid-Base Characterization and pKa Determination

Potentiometric titration is a classical analytical method used to determine the concentration and the acid dissociation constants (pKa values) of the basic amine groups in this compound. The molecule contains three nitrogen atoms—one primary and two secondary amines—each capable of accepting a proton.

The procedure involves dissolving a precise amount of the compound in a suitable solvent (typically water) and titrating it with a standardized strong acid, such as hydrochloric acid (HCl). The pH of the solution is monitored continuously with a pH electrode as the titrant is added. The resulting titration curve of pH versus the volume of titrant added will show inflection points corresponding to the neutralization of each basic site. From these points, the pKa values for the three conjugate acids can be determined. These pKa values are fundamental physicochemical parameters that define the compound's acid-base behavior and its degree of protonation at a given pH.

Mechanistic Investigations of Chemical Reactivity and Intermolecular Interactions

Role in Polymerization and Polymer Modification Processes

Mechanisms of Surface Modification and Interfacial Adhesion in Composites

Research explicitly detailing the use of N-(2-Aminoethyl)-N'-octylethylenediamine as a surface modification agent or adhesion promoter in composites is not prominently featured in publicly accessible studies. However, the mechanisms by which similar amine-functionalized molecules enhance interfacial adhesion are well-documented.

Generally, compounds with amine functionalities are employed to act as coupling agents or surface modifiers, particularly between organic polymer matrices and inorganic fillers or reinforcements. The proposed mechanisms, which could be hypothesized for a molecule like this compound, involve:

Covalent Bonding: The primary and secondary amine groups present in the molecule can react with functional groups on the polymer matrix, such as epoxides or isocyanates, forming strong covalent bonds across the interface.

Hydrogen Bonding: The amine groups are capable of forming hydrogen bonds with hydroxyl groups on the surface of fillers (like silica (B1680970) or glass fibers) or with polar groups within the polymer matrix.

Improved Wetting: The bifunctional nature of such a molecule, possessing a flexible alkyl (octyl) chain and polar amine groups, could improve the wetting of the filler surface by the polymer matrix, reducing interfacial tension and promoting better physical adhesion.

For instance, studies on different amino-functionalized silanes, such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, demonstrate how these molecules form chemical bridges between substrates and coatings, significantly enhancing adhesion and mechanical properties of the resulting composite. mdpi.comnih.gov The silane (B1218182) portion bonds to the inorganic substrate, while the amino group interacts with the organic matrix. While this compound lacks a silane group, its amine functionalities could theoretically engage in similar interactions with the polymer matrix side of the interface.

Table 1: Potential Interfacial Interactions for Amine-Functionalized Modifiers

| Interaction Type | Description | Relevant Functional Groups |

|---|---|---|

| Covalent Bonding | Formation of strong chemical bonds between the modifier and the polymer matrix. | Amine groups reacting with epoxy, isocyanate, or carboxyl groups. |

| Hydrogen Bonding | Electrostatic attraction between hydrogen atoms on the modifier and electronegative atoms on the filler or matrix. | N-H groups interacting with O-H (on fillers) or C=O (in matrix). |

| Improved Wetting | Enhanced surface coverage of the filler by the liquid polymer resin due to reduced interfacial tension. | Amphiphilic nature (polar amine head, nonpolar alkyl tail). |

Directed Self-Assembly of Polymer Architectures

The directed self-assembly of polymers into complex architectures is a sophisticated process guided by the specific interactions of constituent block copolymers. nih.govnih.gov There is no specific research available that describes the use of this compound as a directing agent for the self-assembly of polymer architectures.

In related systems, small molecules can influence polymer self-assembly by acting as templates, plasticizers, or by forming specific non-covalent interactions (e.g., hydrogen bonds) with polymer blocks, thereby altering the thermodynamics of phase separation. For a molecule like this compound, its potential role would depend on its ability to selectively interact with one of the polymer blocks, potentially modifying the effective volume fraction of that block and influencing the resulting morphology (e.g., spheres, cylinders, lamellae).

Supramolecular Interactions and Self-Assembly Phenomena

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. nih.govmdpi.comresearchgate.net There are no available studies that investigate this compound participating as either a host or a guest in such complexes.

For a molecule to act as a guest, it must have the appropriate size, shape, and chemical properties to fit within the host's cavity. For it to act as a host, it would need to possess a pre-organized cavity or be able to fold into a conformation that can encapsulate a guest. The linear and flexible nature of this compound makes it an unlikely candidate for a rigid host, though its amine groups could potentially serve as binding sites for specific guests if incorporated into a larger macrocyclic structure. Molecular recognition relies on highly specific interactions, such as hydrogen bonding, ionic interactions, and hydrophobic effects, to selectively bind a target molecule. mdpi.commdpi.com

Formation of Ordered Molecular Assemblies (e.g., micelles, vesicles, coacervates)

The formation of ordered assemblies like micelles, vesicles, or coacervates is characteristic of amphiphilic molecules or polyelectrolytes that possess distinct hydrophilic and hydrophobic domains. nih.govrsc.org this compound possesses a hydrophobic octyl chain and a hydrophilic aminoethyl-ethylenediamine head group, giving it an amphiphilic character.

Based on its structure, it is plausible that this compound could self-assemble in aqueous solutions.

Micelles: Above a certain critical micelle concentration (CMC), these molecules could aggregate to form spherical or cylindrical micelles, with the hydrophobic octyl tails forming the core and the polar amine head groups solvated at the exterior, interacting with water.

Coacervates: In the presence of oppositely charged species (polyanions or multivalent anions), the protonated (cationic) form of this compound could lead to the formation of complex coacervates. nih.gov This process is driven by electrostatic interactions leading to liquid-liquid phase separation. nih.gov

However, it must be emphasized that these are theoretical possibilities based on molecular structure. Specific experimental studies confirming and characterizing such self-assembly behavior for this compound are not found in the reviewed literature.

Table 2: Hypothetical Self-Assembly Behavior of this compound

| Assembly Type | Driving Force | Resulting Structure |

|---|---|---|

| Micellization | Hydrophobic effect | Core-shell structure with hydrophobic octyl core and hydrophilic amine corona. |

| Coacervation | Electrostatic attraction | Liquid-like aggregates formed with an oppositely charged species. |

Theoretical and Computational Studies on Molecular Properties and Reaction Pathways

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

A comprehensive search of scientific databases and computational chemistry literature yielded no specific studies that have applied Density Functional Theory (DFT) to N-(2-Aminoethyl)-N'-octylethylenediamine. DFT is a widely used computational method to investigate the electronic structure of molecules, providing insights into properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. Such calculations are instrumental in predicting a molecule's stability, reactivity, and potential sites for electrophilic or nucleophilic attack.

For this compound, DFT calculations could theoretically provide valuable data. For instance, the analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would help in understanding its charge transfer properties and kinetic stability. The molecular electrostatic potential (MEP) surface would identify the regions most susceptible to interaction with other chemical species. However, at present, no published data from such DFT analyses for this specific compound are available.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is for illustrative purposes only, as no specific data has been found in published literature.)

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | N/A | Indicates electron-donating ability |

| LUMO Energy | N/A | Indicates electron-accepting ability |

| HOMO-LUMO Gap | N/A | Relates to chemical reactivity and stability |

| Dipole Moment | N/A | Measures the polarity of the molecule |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

There are no specific Molecular Dynamics (MD) simulation studies in the scientific literature for this compound. MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which possesses a long octyl chain and multiple rotatable bonds, MD simulations would be particularly insightful for understanding its conformational landscape.

Such simulations could reveal the preferred three-dimensional shapes (conformers) of the molecule in different environments, such as in a vacuum or in various solvents. This would provide a deeper understanding of its solution behavior, including how it interacts with solvent molecules and its potential for intramolecular hydrogen bonding. The lack of published MD studies means that the dynamic behavior and conformational preferences of this compound remain computationally uncharacterized.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States in Polyamine Transformations

A detailed search for quantum chemical analyses of reaction mechanisms involving this compound did not return any specific results. Quantum chemical methods, including DFT, are frequently used to map out the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the reaction mechanism at a molecular level.

In the context of polyamine transformations, such analyses could explore reactions like protonation, metal ion chelation, or oxidation, all of which are relevant to the chemistry of polyamines. By calculating the geometries and energies of transition states, researchers can predict the feasibility and kinetics of various reaction pathways. However, no such quantum chemical studies have been published specifically for this compound, leaving its mechanistic chemistry from a computational standpoint unexplored.

Research Applications in Advanced Chemical Systems

Catalysis: Design and Performance of N-(2-Aminoethyl)-N'-octylethylenediamine-Based Catalysts

Extensive searches of chemical databases and academic journals did not yield specific examples of this compound being utilized as a primary ligand or component in the design of catalysts. The following subsections reflect this lack of specific data.

There is no available research describing the synthesis, characterization, or performance of either homogeneous or heterogeneous catalysts based on this compound. While polyamines are known to act as ligands in homogeneous catalysis or as functionalizing agents for solid supports in heterogeneous catalysis, no studies have been published that specifically investigate this compound in such roles.

The field of organocatalysis often employs chiral amines and their derivatives to promote asymmetric reactions. However, there are no documented instances of this compound being used as an organocatalyst. Similarly, in the realm of biocatalysis, which utilizes enzymes and other biological macromolecules, there is no mention of this compound being involved as a substrate, cofactor, or modifier.

Nanospace catalysis involves conducting chemical reactions within the confined pores of materials like zeolites or metal-organic frameworks. The functionalization of these materials with organic molecules can influence catalytic activity and selectivity. At present, no studies have been found that report the use of this compound to modify nanostructured catalysts or to influence reactions in confined environments.

The coordination of polyamines to metal centers is a fundamental concept in catalysis, often leading to catalysts with specific activities and selectivities. Despite the potential for this compound to act as a multidentate ligand, there is a lack of research on its coordination complexes and their subsequent application in catalytic transformations.

Materials Science: Functional Polymers and Advanced Composites

In the field of materials science, amines are frequently used as monomers, cross-linkers, or functional additives in the synthesis of polymers and composites. However, specific applications for this compound in this domain are not documented.

Associative thickeners and viscosity modifiers are crucial additives in a variety of aqueous formulations, including paints, coatings, and personal care products. These molecules often possess both hydrophilic and hydrophobic moieties. While the structure of this compound contains both amine groups (hydrophilic) and an octyl chain (hydrophobic), there is no published literature that describes its synthesis or evaluation as an associative thickener or viscosity modifier in aqueous systems.

Development of Adhesion Promoters and Tie-Coatings in Multilayered Materials

The interface between dissimilar materials, such as an epoxy primer and a silicone topcoat, often presents a challenge in terms of adhesion due to differences in surface energy and chemical properties. Tie-coatings are essential for bridging these layers to ensure the durability and integrity of the composite material. While direct research on this compound as an adhesion promoter is not extensively documented in publicly available literature, the principles of its function can be understood by examining structurally related compounds like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (DAMO).

DAMO is utilized as a silane (B1218182) coupling agent to modify silicone-based tie-paints, significantly improving adhesion between an epoxy anticorrosive primer and a silicone fouling-release coating. mdpi.comnih.gov The mechanism involves the dual functionality of the molecule. The amino groups can form bonds with the epoxy resin of the primer, while the trimethoxysilane group can hydrolyze and cross-link with the polydimethylsiloxane (PDMS) binder of the silicone coating. nih.govnih.gov This creates a robust chemical bridge across the interface.

In one study, DAMO was mechanically mixed into a PDMS-based binder to create the tie-coating. mdpi.com The effect of its concentration on adhesion performance was systematically evaluated using peel-off and shear tests. The results indicated that introducing DAMO markedly improved the properties of the tie-coating. mdpi.com Adhesion strength increased with DAMO content up to an optimal concentration, beyond which the mechanical properties of the coating itself began to degrade. mdpi.com

A key finding was that a DAMO content of 1.97 wt.% provided an excellent balance of interlaminar adhesion, shear strength, and mechanical properties. mdpi.com At this concentration, the tie-coating effectively prevented the delamination of the silicone topcoat from the epoxy primer. mdpi.comnih.gov This research underscores the importance of bifunctional molecules in creating effective tie-coatings for multilayered systems.

| DAMO Content (wt.%) | Tensile Strength (MPa) | Elongation at Break (%) | Shear Strength (MPa) | Peel Strength (N/m) |

|---|---|---|---|---|

| 0 | 0.85 | 150 | 0.12 | 120 |

| 0.98 | 1.10 | 180 | 0.25 | 250 |

| 1.97 | 1.25 | 210 | 0.37 | 400 |

| 2.96 | 1.15 | 190 | 0.35 | 380 |

Data derived from studies on a related silane coupling agent, demonstrating the principle of using amino-functionalized molecules as adhesion promoters. mdpi.comnih.gov

Encapsulation Systems via Complex Coacervation and Microcapsule Formation

Microencapsulation is a process that entraps a core material within a protective shell, and complex coacervation is a prominent technique used to achieve this, particularly in the food, pharmaceutical, and agricultural industries. nih.gov The process relies on the electrostatic interaction between two oppositely charged polymers in an aqueous solution. nih.govescholarship.org When mixed under specific pH and temperature conditions, these polymers undergo a phase separation, forming a polymer-rich phase known as the coacervate, which can deposit around droplets or particles of the core material dispersed in the solution. msrjournal.com

The primary steps in microencapsulation by complex coacervation are:

Dispersion of the core material (e.g., an oil or bioactive compound) in a solution containing one of the polymers.

Addition of the second, oppositely charged polymer to induce coacervation.

Deposition of the coacervate layer around the core material droplets.

Hardening of the microcapsule shell, often through cross-linking, cooling, or drying. msrjournal.com

Commonly used polymer pairs include proteins like gelatin (which is cationic below its isoelectric point) and polysaccharides like gum arabic or alginate (which are anionic). escholarship.orgnih.gov The technique is valued for its ability to achieve high payloads of the core material (up to 99%) and for its use of food-grade, biodegradable shell materials. nih.gov

While the principles of complex coacervation are well-established, the application of this compound in such systems is not documented in the available scientific literature. The formation of coacervates typically involves high molecular weight polyelectrolytes, and a small molecule like this compound would not function as a primary shell-forming polymer in the traditional sense.

Functionalization of Monolithic Materials for Separation and Adsorption

Monolithic materials are continuous, porous structures that have gained significant attention as stationary phases in chromatography. nih.gov Unlike traditional packed columns made of discrete particles, monoliths consist of a single piece of porous material, which offers advantages such as high permeability and low back pressure, allowing for faster separations. nih.gov

A key advantage of polymer-based monoliths is the ability to tailor their surface chemistry for specific applications through post-polymerization functionalization (PPF). nih.gov This process involves first creating a "template" monolith with reactive functional groups on its surface, which can then be chemically modified to introduce desired ligands. nih.govmdpi.com

For example, a monolith can be synthesized using a monomer like N-acryloxysuccinimide (NAS). The active succinimide ester groups on the pore surfaces can then readily react with primary amines. mdpi.com This allows for the covalent attachment of various alkylamine ligands to the monolith's surface. mdpi.com This strategy has been used to create stationary phases for reversed-phase chromatography (RPC). In one study, a NAS-based monolith was functionalized by passing octadecylamine through the column, successfully attaching the C18 alkyl chains to the surface to create a nonpolar stationary phase for separating proteins and polycyclic aromatic hydrocarbons. mdpi.com

Given this established methodology, this compound represents a viable candidate for the functionalization of monolithic materials. Its primary and secondary amine groups provide reactive sites for covalent attachment to an activated monolith surface (e.g., NAS-based or epoxy-based). The octyl group would impart hydrophobic characteristics to the surface. This functionalization would transform the monolith into a stationary phase suitable for reversed-phase separations, where it could be used to separate analytes based on their hydrophobicity.

| Template Monolith Chemistry | Functionalizing Reagent/Ligand | Resulting Functionality | Application |

|---|---|---|---|

| N-acryloxysuccinimide (NAS) based | Octadecylamine | Hydrophobic C18 chains | Reversed-Phase Chromatography mdpi.com |

| Glycidyl methacrylate (GMA) based | Iminodiacetic acid | Weak Cation Exchange | Ion-Exchange Chromatography nih.gov |

| N-acryloxysuccinimide (NAS) based (Proposed) | This compound | Hydrophobic C8 chains with residual amines | Mixed-Mode or Reversed-Phase Chromatography |

Analytical Chemistry: Reagents in Separation Science and Chemical Sensing Technologies

Building on its potential for functionalizing monolithic materials, this compound serves as a valuable reagent in the field of analytical separation science. The ability to modify stationary phases is crucial for developing new chromatographic methods with tailored selectivity for complex sample analysis. By covalently bonding this compound to a support material, chromatographers can create custom columns for high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE). The resulting stationary phase would possess hydrophobic properties from the octyl chain, making it effective for retaining nonpolar to moderately polar analytes from aqueous solutions.

In the context of chemical sensing technologies, a sensor typically consists of a sensing element that interacts with a specific analyte and a transducer that converts this interaction into a measurable signal. While various amine-containing compounds have been investigated as ionophores or recognition elements in chemical sensors, particularly for detecting metal ions, the specific use of this compound for such applications is not described in the available research. The development of a chemical sensor would require demonstrating a selective and measurable response (e.g., optical or electrochemical) upon the compound's interaction with a target analyte.

Emerging Trends and Future Research Directions in N 2 Aminoethyl N Octylethylenediamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of unsymmetrically substituted polyamines like N-(2-Aminoethyl)-N'-octylethylenediamine presents challenges in achieving high selectivity and avoiding complex protection-deprotection steps google.com. Future research is geared towards developing greener, more efficient, and atom-economical synthetic routes that align with the principles of sustainable chemistry.

Modern synthetic methods are moving away from traditional alkylation with alkyl halides, which often generate significant waste. Emerging strategies that could be adapted for the synthesis of this compound include "borrowing hydrogen" methodologies and reductive amination. The borrowing hydrogen approach utilizes alcohols as alkylating agents, with water as the only byproduct, making it an exceptionally green process osti.gov. For instance, N-(2-aminoethyl)ethylamine could potentially be reacted with 1-octanol over a suitable heterogeneous catalyst. Another promising avenue is the one-pot reductive N-alkylation of amines with carbonyl compounds, which is a mild, cost-effective, and environmentally benign method nih.gov.

Microwave-assisted synthesis is another powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times in aqueous media, thereby reducing the reliance on volatile organic solvents researchgate.net. The application of these green chemistry principles is crucial for the large-scale, environmentally responsible production of functional polyamines.

| Methodology | Potential Reactants | Key Features | Sustainability Advantages |

|---|---|---|---|

| Reductive Amination | N-ethylethylenediamine + Octanal (B89490) | Mild reaction conditions, high selectivity for mono-alkylation. nih.gov | High atom economy, avoids harsh alkylating agents. |

| "Borrowing Hydrogen" Catalysis | N-ethylethylenediamine + 1-Octanol | Catalytic process, water is the only byproduct. osti.gov | Extremely high atom economy, uses readily available alcohols. |

| Microwave-Assisted Synthesis | N-ethylethylenediamine + 1-Bromooctane | Rapid reaction rates, potential for solvent-free or aqueous conditions. researchgate.net | Reduced energy consumption and reaction time, minimizes solvent use. |

| Enzymatic Catalysis | Appropriate amine and alcohol precursors | High specificity, biodegradable catalysts (enzymes), mild conditions. | Environmentally benign, operates in aqueous systems, highly selective. |

Exploration of New Catalytic Transformations and Energy Applications

The multiple nitrogen atoms in this compound make it an excellent candidate as a ligand in coordination chemistry and as a functional component in catalysis and energy-related applications.

Catalytic Transformations: Polyamines are widely recognized for their ability to form stable complexes with various metal ions, acting as effective ligands in catalysis nih.gov. This compound can function as a tridentate ligand, coordinating to a metal center through its three nitrogen atoms. Such metal complexes could be explored as catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. Furthermore, when grafted onto solid supports like graphene oxide or silica (B1680970), the molecule could serve as a heterogeneous base catalyst for reactions such as Knoevenagel condensations, offering the benefits of easy separation and catalyst recyclability researchgate.net.

| Application Area | Proposed Role of this compound | Potential Advantages | Research Focus |

|---|---|---|---|

| Homogeneous Catalysis | Tridentate ligand for transition metals (e.g., Ru, Pd, Cu). | Stabilizes metal center, influences catalyst solubility and activity. | Synthesis of metal complexes and testing in cross-coupling or hydrogenation reactions. |

| Heterogeneous Catalysis | Active phase immobilized on a solid support (e.g., silica, polymer). | Facilitates catalyst recovery and reuse, enhances stability. researchgate.net | Development of supported catalysts for base-catalyzed reactions. |

| CO2 Capture | Active component in solid or liquid sorbents. acs.org | Multiple amine sites for high capture capacity; alkyl chain may improve stability. | Measuring CO2 adsorption/desorption cycles, thermal stability, and selectivity. |

| Energy Storage | Functional additive in battery electrolytes or on electrode surfaces. acs.org | May improve ion transport or passivate electrode surfaces. | Investigating its impact on battery performance and cycle life. |

Advanced Materials Design with Tailored Functionality and Responsive Properties

The unique amphiphilic structure of this compound—possessing both a polar, reactive amine head and a nonpolar, hydrocarbon tail—makes it a versatile building block for advanced functional materials klinger-lab.de.

The primary and secondary amine groups allow it to act as a monomer or a cross-linking agent in polymerization reactions. It can readily react with epoxides, acrylates, or isocyanates to form functional polymers like poly(amidoamine)s or poly(β-hydroxyl amine)s mdpi.comnih.gov. The incorporation of the octyl chain into the polymer backbone would impart hydrophobicity, potentially leading to materials with unique solubility profiles, self-assembly characteristics, and thermal properties.

These polymers could be designed to be responsive to external stimuli such as pH or temperature. At low pH, the amine groups would become protonated, leading to electrostatic repulsion and conformational changes in the polymer chain. This responsiveness is highly desirable for applications in drug delivery systems, sensors, and "smart" coatings. The amphiphilic nature of the monomer could also be exploited to create self-assembling systems like micelles or vesicles for encapsulating active molecules.

| Material Type | Function of this compound | Resulting Functionality/Property |

|---|---|---|

| Epoxy Resins/Thermosets | Curing agent or hardener. | Increased flexibility, impact resistance, and hydrophobicity. |

| Functional Polymers | Monomer in step-growth polymerization. mdpi.com | Amphiphilic character, pH-responsive behavior, adhesive properties. polysciences.com |

| Self-Assembling Systems | Amphiphilic building block. | Formation of micelles or vesicles for encapsulation and delivery. |

| Surface Modifiers | Grafting agent for surfaces (e.g., nanoparticles, membranes). | Alters surface energy, introduces reactive amine sites, improves biocompatibility. |

Interdisciplinary Research Synergies in Chemical Engineering and Applied Sciences

The potential applications of this compound extend across multiple disciplines, creating synergies between fundamental chemistry, chemical engineering, and applied sciences.

In Chemical Engineering , the molecule's potential for CO2 capture directly addresses the critical need for efficient gas separation technologies. Designing and optimizing processes around novel amine sorbents is a key area of research focused on mitigating greenhouse gas emissions. Its use as a building block for functional membranes could also lead to new separation processes for water purification or industrial streams.

In Applied Materials Science , a significant application is corrosion inhibition. Organic molecules containing heteroatoms like nitrogen are known to be effective corrosion inhibitors for metals mdpi.com. This compound could adsorb onto a metal surface via its polar amine groups, while the hydrophobic octyl chain forms a protective barrier against corrosive agents.

Furthermore, the chelating ability of the ethylenediamine (B42938) backbone suggests potential use in environmental remediation for the removal of heavy metal ions from wastewater rsc.org. The molecule could be immobilized on a solid support to create a reusable sorbent for toxic metal species. These interdisciplinary applications highlight the versatility of this molecule and underscore the importance of collaborative research to unlock its full potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-Aminoethyl)-N'-octylethylenediamine, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions between octylamine derivatives and ethylenediamine precursors. For example, reacting an alkyl halide (e.g., 1-bromooctane) with ethylenediamine under controlled pH and temperature conditions can yield the target compound. Purification via column chromatography or recrystallization is critical to achieve >95% purity, as impurities can skew biological or physicochemical data .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust molar ratios to minimize byproducts like branched isomers.

Q. How should researchers characterize the molecular structure and purity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm backbone structure and alkyl chain integration (e.g., octyl group signals at δ 0.8–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (355.6 g/mol) and detects trace impurities .

- Elemental Analysis : Ensures stoichiometric alignment with the formula .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in gelation processes, and what analytical techniques are critical?

- Experimental Design :

- Prepare organogels by dissolving the compound in a solvent (e.g., mustard oil) and cooling to induce self-assembly. Vary concentrations (1–5% w/v) to study gelation thresholds.

- Use rheometry to measure viscoelastic properties (storage/loss moduli) and scanning electron microscopy (SEM) to image fibrillar networks .

- Key Techniques :

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs >300°C, with sharp endothermic transitions indicating structural integrity .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and calculate heat capacity () to correlate with gelator efficiency .

Q. What strategies are effective in resolving contradictions in reported thermal stability data for this compound?

- Root Cause Analysis : Discrepancies may arise from differences in sample purity, heating rates, or atmospheric conditions (e.g., nitrogen vs. air).

- Resolution Strategies :

- Replicate studies using standardized protocols (e.g., 10°C/min heating rate under inert gas).

- Employ variable-temperature NMR to monitor structural changes in real-time during thermal stress .

- Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to detect oxidative degradation products (e.g., amine oxidation to nitriles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.